1-Ethyl-9H-carbazole
CAS No.: 19275-57-1
Cat. No.: VC7955479
Molecular Formula: C14H13N
Molecular Weight: 195.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19275-57-1 |
|---|---|
| Molecular Formula | C14H13N |
| Molecular Weight | 195.26 g/mol |
| IUPAC Name | 1-ethyl-9H-carbazole |
| Standard InChI | InChI=1S/C14H13N/c1-2-10-6-5-8-12-11-7-3-4-9-13(11)15-14(10)12/h3-9,15H,2H2,1H3 |
| Standard InChI Key | HOQAPVYOGBLGOC-UHFFFAOYSA-N |
| SMILES | CCC1=C2C(=CC=C1)C3=CC=CC=C3N2 |
| Canonical SMILES | CCC1=C2C(=CC=C1)C3=CC=CC=C3N2 |
Introduction
Structural and Chemical Properties
Molecular Identity
1-Ethyl-9H-carbazole (C₁₄H₁₃N) consists of a carbazole backbone with an ethyl group at the 1-position (Figure 1). Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 195.26 g/mol | PubChem |
| IUPAC Name | 1-Ethyl-9H-carbazole | PubChem |
| SMILES | CCC1=C2C(=CC=C1)C3=CC=CC=C3N2 | PubChem |
| InChIKey | HOQAPVYOGBLGOC-UHFFFAOYSA-N | PubChem |
Thermodynamic Data
Limited thermochemical data exist for the 1-ethyl isomer. For comparison, its 9-ethyl counterpart exhibits:
Positional isomerism likely alters these values, but experimental studies are lacking.
Synthesis and Derivatization
Synthetic Routes
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Regioselectivity: Carbazole’s aromatic system favors substitution at the 3- and 6-positions under electrophilic conditions . Achieving 1-position ethylation may require directed ortho-metalation or protective group strategies.
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Purification: Recrystallization from ethanol or chloroform-ethanol mixtures is typical for carbazole derivatives .
Derivatives and Functionalization
Recent work on 9-ethylcarbazole derivatives highlights strategies applicable to the 1-ethyl analog:
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Acetylation: 3-Acetyl-9-ethylcarbazole is synthesized via Friedel-Crafts acylation .
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Piperazine Conjugates: 3-{[4-(Ethanesulfonyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole demonstrates potential in materials science .
Materials Science Applications
Photorefractive Composites
9-Ethylcarbazole derivatives are used in photorefractive polymers due to their charge-transport properties . The 1-ethyl isomer may exhibit comparable behavior, but electronic effects of substitution position require investigation.
Electronic Properties
The ethyl group’s electron-donating effects could modulate carbazole’s HOMO-LUMO gap. Computational studies predict:
This minor difference may influence optoelectronic applications.
Future Directions
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Synthetic Optimization: Develop regioselective methods for 1-ethyl substitution.
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Biological Screening: Evaluate anticancer, antimicrobial, and antiviral activity.
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Materials Characterization: Investigate charge transport in OLED or photovoltaic applications.
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